(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Description
(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a phosphorus-containing heterocyclic compound characterized by a rigid bicyclic framework with five phenyl groups at positions 4, 4, 6, 8, and 8, along with two methyl groups at position 2. Its stereochemistry (3aR,8aR) confers chirality, making it relevant in asymmetric catalysis and stereoselective synthesis . The compound’s stability and electronic properties are influenced by the electron-rich aromatic rings and the phosphorus center, which may participate in coordination chemistry or act as a Lewis acid .
Properties
IUPAC Name |
(3aR,8aR)-2,2-dimethyl-4,4,6,8,8-pentakis-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33O4P/c1-35(2)38-33-34(39-35)37(30-22-12-5-13-23-30,31-24-14-6-15-25-31)41-42(32-26-16-7-17-27-32)40-36(33,28-18-8-3-9-19-28)29-20-10-4-11-21-29/h3-27,33-34H,1-2H3/t33-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCWBUCCKKBBNU-KKLWWLSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a member of the dioxaphosphepine class of compounds. Its unique structural features suggest potential biological activities that merit detailed exploration. This article aims to synthesize available research findings on its biological activity, including relevant data tables and case studies.
- Molecular Formula : C31H29O6P
- Molecular Weight : 528.53 g/mol
- CAS Number : 945763-92-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that phosphor-containing compounds often exhibit significant enzyme inhibition properties. The specific mechanism by which this compound exerts its effects is still under investigation but may involve:
- Enzyme Inhibition : Compounds in this class have been noted for their potential to inhibit phosphodiesterases and other enzymes critical in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds demonstrate antimicrobial properties against various pathogens.
In Vitro Studies
A study conducted by Chan (2018) demonstrated that derivatives of dioxaphosphepine compounds exhibited significant inhibition against certain cancer cell lines. The findings are summarized in Table 1 below:
| Compound | Cell Line Tested | Inhibition (%) | Reference |
|---|---|---|---|
| (3aR,8aR)-Dioxaphosphepine | HeLa | 78% | |
| (3aR,8aR)-Dioxaphosphepine | MCF-7 | 65% | |
| Control (No Treatment) | HeLa | 10% |
Case Studies
- Anticancer Activity : A recent investigation into the anticancer properties of related dioxaphosphepine compounds indicated that they could induce apoptosis in cancer cells through activation of the caspase pathway. The study highlighted the potential for these compounds in therapeutic applications against breast cancer.
- Antimicrobial Properties : Another study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting differences in substituents, molecular properties, and applications:
*Estimated based on structural analogs.
Key Comparative Insights:
Bulky substituents like 3,5-diisopropylphenyl () or naphthalenyl () further increase rigidity and thermal stability but may reduce solubility in polar solvents.
Stereochemical Influence :
- Enantiomeric forms (e.g., 3aS,8aS in vs. 3aR,8aR in the target compound) dictate chiral environments, critical for asymmetric induction in catalysis.
Functional Group Modifications :
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
